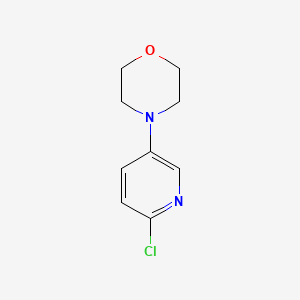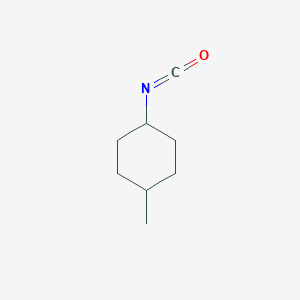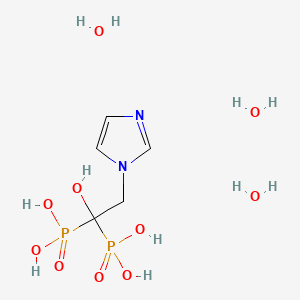
Zoledronic acid trihydrate
Overview
Description
Zoledronic acid trihydrate is a bisphosphonate compound widely used in the treatment of various bone diseases. It is particularly effective in managing conditions such as osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The compound works by inhibiting bone resorption, thereby reducing bone loss and maintaining bone density.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zoledronic acid trihydrate involves several steps. One common method includes the synthesis of imidazole acetic acid methyl ester, followed by ester hydrolysis to produce imidazole acetic acid. This intermediate is then converted to its hydrochloride form, which undergoes phosphonation and subsequent hydrolysis to yield zoledronic acid . The final step involves dissolving zoledronic acid in water at temperatures between 60 to 80°C and then cooling the solution to crystallize this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Zoledronic acid trihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents such as phosphorus oxychloride and methanesulfonic acid under dry conditions.
Complexation Reactions: Zoledronic acid can form complexes with metal ions like calcium and magnesium, which are crucial for its biological activity.
Major Products: The major products of these reactions include various zoledronic acid derivatives and metal complexes, which have distinct biological and chemical properties .
Scientific Research Applications
Zoledronic acid trihydrate has a wide range of applications in scientific research:
Chemistry: It is used to study the coordination chemistry of bisphosphonates and their interactions with metal ions.
Biology: Research focuses on its effects on bone cells, particularly osteoclasts and osteoblasts.
Medicine: this compound is extensively used in clinical studies for treating bone-related diseases and cancers.
Industry: It is employed in the development of bone-targeting drug delivery systems and biomaterials.
Mechanism of Action
Zoledronic acid trihydrate exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It achieves this by targeting and inhibiting enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase. This inhibition prevents the biosynthesis of essential molecules required for osteoclast function, leading to their apoptosis . Additionally, zoledronic acid decreases serum calcium and phosphorus levels, promoting their elimination from the body .
Comparison with Similar Compounds
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Zoledronic acid trihydrate stands out due to its higher efficacy and broader range of applications in both clinical and research settings .
Properties
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVWJKPGCPJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904894-54-8 | |
| Record name | Zoledronic acid trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLEDRONIC ACID TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


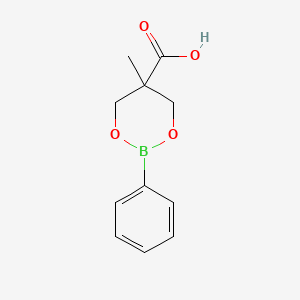
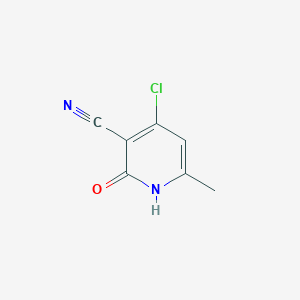

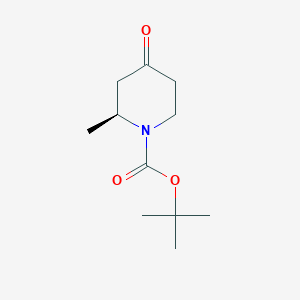
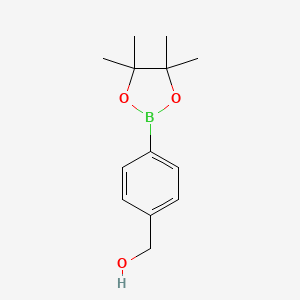

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
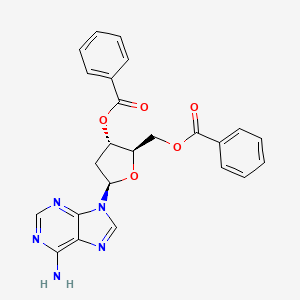
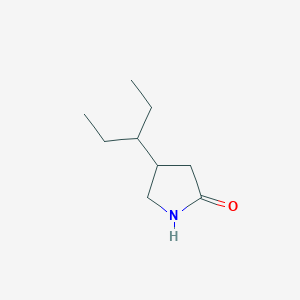
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
